molecular formula C19H16O B13775225 3-Benzyl[1,1'-biphenyl]-2-ol CAS No. 22040-08-0

3-Benzyl[1,1'-biphenyl]-2-ol

Katalognummer: B13775225
CAS-Nummer: 22040-08-0
Molekulargewicht: 260.3 g/mol
InChI-Schlüssel: SAMBPHSTNUKQPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl[1,1’-biphenyl]-2-ol: is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a benzyl group attached to one of the phenyl rings and a hydroxyl group at the second position of the other phenyl ring. The structure of 3-Benzyl[1,1’-biphenyl]-2-ol makes it an interesting subject for various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl[1,1’-biphenyl]-2-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually argon or nitrogen, at elevated temperatures (80-100°C) for several hours .

Another method involves the Grignard reaction, where a benzylmagnesium halide reacts with a biphenyl ketone to form the desired product. This reaction requires the use of anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of 3-Benzyl[1,1’-biphenyl]-2-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, amines, thiols

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Benzyl-substituted derivatives

Wirkmechanismus

The mechanism of action of 3-Benzyl[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The benzyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Biphenyl: A simpler biphenyl derivative without the benzyl and hydroxyl groups.

    3-Benzylbiphenyl: Similar structure but lacks the hydroxyl group.

    2-Hydroxybiphenyl: Similar structure but lacks the benzyl group.

Uniqueness

3-Benzyl[1,1’-biphenyl]-2-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

22040-08-0

Molekularformel

C19H16O

Molekulargewicht

260.3 g/mol

IUPAC-Name

2-benzyl-6-phenylphenol

InChI

InChI=1S/C19H16O/c20-19-17(14-15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-13,20H,14H2

InChI-Schlüssel

SAMBPHSTNUKQPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.